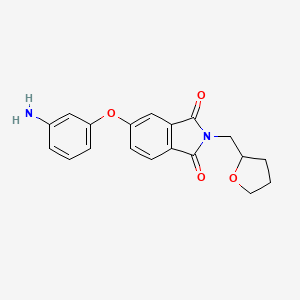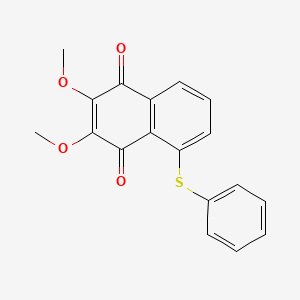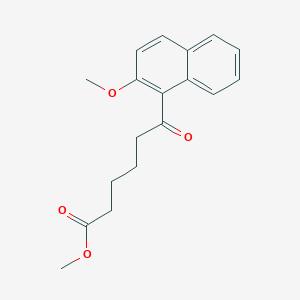
Methyl 2-methoxy-Imicro-oxo-1-naphthalenehexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is an organic compound with a complex structure that includes a naphthalene ring, a methoxy group, and a hexanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 2-methoxy-1-naphthaldehyde with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.
Reduction: Formation of 2-methoxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate exerts its effects involves interactions with specific molecular targets. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methoxy-1-naphthoate
- Methyl 2-oxo-1-naphthalenehexanoate
- Methyl 2-methoxy-1-naphthylacetate
Uniqueness
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is unique due to the presence of both a methoxy group and a hexanoate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and potential for diverse chemical reactivity.
Propiedades
Número CAS |
190391-69-6 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
methyl 6-(2-methoxynaphthalen-1-yl)-6-oxohexanoate |
InChI |
InChI=1S/C18H20O4/c1-21-16-12-11-13-7-3-4-8-14(13)18(16)15(19)9-5-6-10-17(20)22-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Clave InChI |
VIWOCMINMUBVTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


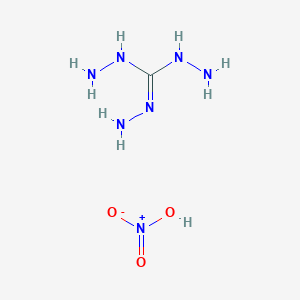
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
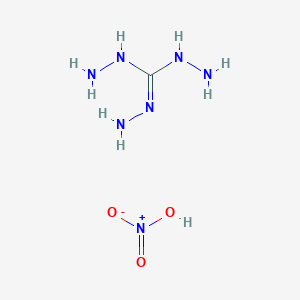
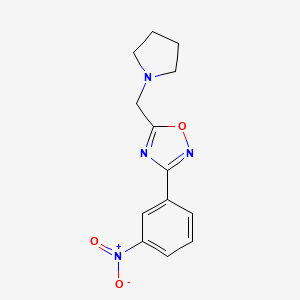
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
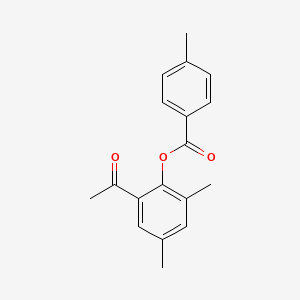

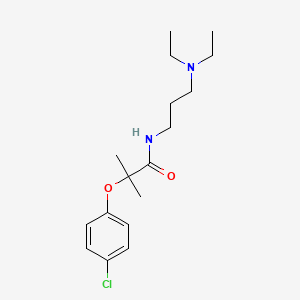
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
